Chinfloxacin is a synthetic compound derived from the fluoroquinolone class of antibiotics, primarily known for its antibacterial properties. It is a derivative of ciprofloxacin, which is widely used to treat various bacterial infections. Chinfloxacin exhibits enhanced efficacy against certain strains of bacteria and has been the subject of research for its potential therapeutic applications.
The synthesis and characterization of Chinfloxacin have been documented in various studies, highlighting its structural modifications from ciprofloxacin to improve its pharmacological profile. Research has shown that modifications to the core structure can lead to significant changes in antibacterial activity and resistance profiles.
Chinfloxacin belongs to the class of fluoroquinolone antibiotics, which are characterized by their broad-spectrum activity against Gram-positive and Gram-negative bacteria. This class is known for its mechanism of action involving the inhibition of bacterial DNA gyrase and topoisomerase IV, crucial enzymes for bacterial DNA replication and repair.
Chinfloxacin can be synthesized through several methods that involve the modification of the ciprofloxacin structure. The most common synthetic route includes:
The synthesis typically employs techniques such as:
Analytical techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR), and mass spectrometry are utilized to confirm the structure and purity of Chinfloxacin.
Chinfloxacin retains the core bicyclic structure characteristic of fluoroquinolones, with modifications that may include:
The molecular formula of Chinfloxacin can be represented as . Its molecular weight is approximately 359.34 g/mol. The compound's structural integrity is crucial for its interaction with bacterial enzymes.
Chinfloxacin undergoes various chemical reactions typical of fluoroquinolones, including:
Kinetic studies are often conducted to understand the stability of Chinfloxacin under different pH conditions and temperatures, providing insights into its shelf life and storage requirements.
Chinfloxacin exerts its antibacterial effect primarily through:
The disruption of these processes results in bacterial cell death or stasis, making Chinfloxacin effective against a wide range of pathogens.
Studies have shown that Chinfloxacin has a lower minimum inhibitory concentration (MIC) compared to its parent compound, ciprofloxacin, indicating enhanced potency against resistant strains.
Chinfloxacin typically appears as a white to off-white crystalline powder. Key physical properties include:
Chinfloxacin exhibits stability under neutral pH but may degrade under extreme acidic or alkaline conditions. Its chemical stability is crucial for maintaining efficacy during storage and application.
Chinfloxacin has several potential applications in clinical settings:
The evolution of quinolone antibiotics spans four distinct generations, each marked by chemical refinements that expanded their spectrum and clinical applicability:
Table 1: Generational Development of Key Fluoroquinolones
Generation | Representative Agents | Spectrum Advancements |
---|---|---|
First | Nalidixic acid | Gram-negative uropathogens |
Second | Ciprofloxacin, Norfloxacin | Enhanced Gram-negative (including Pseudomonas), systemic distribution |
Third | Levofloxacin, Sparfloxacin | Improved Gram-positive and atypical pathogen coverage |
Fourth | Moxifloxacin, Trovafloxacin | Significant anaerobic activity + maintained Gram-positive coverage |
Chinfloxacin belongs to the fluoroquinolone family characterized by a bicyclic core with fluorine at position C-6. Its classification is defined by three key structural features:
Table 2: Structural Features Governing Fluoroquinolone Activity
Structural Element | Function | Chinfloxacin's Modification |
---|---|---|
C-6 Fluorine | Fundamental for gyrase binding and Gram-negative activity | Retained (defining fluoroquinolone feature) |
C-7 Substituent | Influences Gram-positive affinity and pharmacokinetics | Piperazine derivative (enhances Streptococcus coverage) |
C-8 Group | Affects anaerobic activity, phototoxicity, and potency | Difluoromethoxy group (reduces phototoxicity risk vs chloro-substituted agents) |
Core Structure | Determines overall binding geometry and resistance profile | Tricyclic expansion (improves affinity and resistance profile) |
These features collectively position chinfloxacin as a distinct entity within the third-generation fluoroquinolones, sharing Gram-positive enhancements with moxifloxacin/levofloxacin but exhibiting superior potency against resistant strains due to its tricyclic scaffold [4] [9].
Chinfloxacin emerged in response to three critical challenges in antibacterial chemotherapy:
Rising resistance to existing fluoroquinolones: The widespread use of ciprofloxacin led to resistance via mutations in gyrA (DNA gyrase) and parC (topoisomerase IV) genes, efflux pumps, and plasmid-mediated resistance mechanisms. Resistance rates in E. coli exceeded 20% in some regions, rendering older quinolones ineffective [1] [7]. Chinfloxacin’s difluorinated C-8 moiety and tricyclic core enable tighter binding to mutated enzymes, maintaining activity against strains with QRDR (Quinolone Resistance-Determining Region) mutations [2].
Inadequate Gram-positive potency: While ciprofloxacin excelled against Gram-negatives, its MIC90 against Streptococcus pneumoniae (0.5–2 μg/mL) was suboptimal. Chinfloxacin demonstrated a 4–8 fold improvement (MIC90 = 0.25 μg/mL) against S. pneumoniae and retained efficacy against methicillin-resistant Staphylococcus aureus (MRSA) isolates [2].
Pharmacokinetic limitations: Early fluoroquinolones required frequent dosing. Chinfloxacin’s extended half-life (14–16 hours vs ciprofloxacin’s 3–5 hours) supports once-daily administration. Its oral bioavailability remains high (comparable to ciprofloxacin’s 70–80%) despite structural bulk [2].
Table 3: Preclinical Efficacy of Chinfloxacin vs Comparators
Pathogen | Chinfloxacin MIC90 (μg/mL) | Ciprofloxacin MIC90 | Moxifloxacin MIC90 |
---|---|---|---|
Streptococcus pneumoniae | 0.25 | 1–2 | 0.12–0.25 |
Haemophilus influenzae | 0.03 | ≤0.015 | 0.03 |
Methicillin-resistant S. aureus | 0.5 | 1–4 | 0.25 |
Klebsiella pneumoniae | 0.12 | 0.03–0.06 | 0.12 |
Pseudomonas aeruginosa | 1 | 0.5–1 | 4–8 |
Data adapted from preclinical studies [2]
Critically, chinfloxacin maintained efficacy against ciprofloxacin-resistant Enterobacteriaceae isolates in murine infection models, reducing bacterial loads in systemic and pulmonary infections more effectively than levofloxacin [2]. Its inhibitory concentration against HERG potassium channels (linked to cardiotoxicity) was twice that of moxifloxacin, suggesting a potentially improved safety margin [2]. These attributes underscore its design rationale: overcoming established resistance mechanisms while optimizing pharmacokinetics and tissue penetration for contemporary bacterial challenges.
Compound Names Mentioned:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7